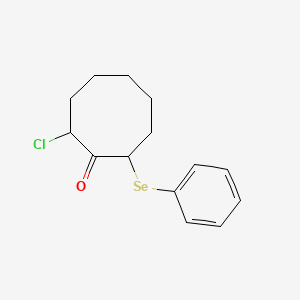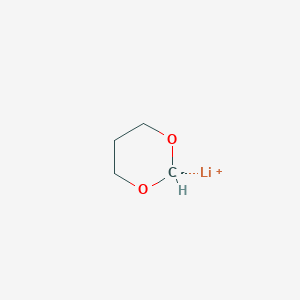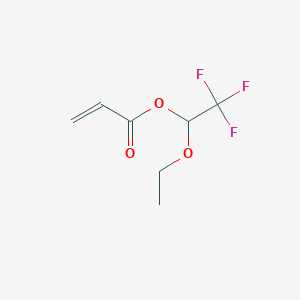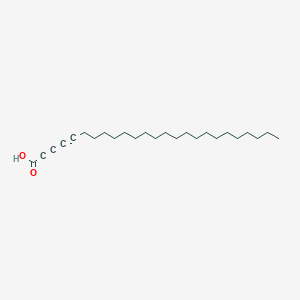![molecular formula C12H13N5O B14306113 3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol CAS No. 125797-48-0](/img/structure/B14306113.png)
3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol is an organic compound that features a triazine ring substituted with an amino group and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol typically involves the reaction of 4-amino-6-(prop-1-en-2-yl)-1,3,5-triazine-2-amine with phenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The triazine ring can interact with nucleic acids, affecting their function and stability. These interactions can lead to various biological effects, depending on the specific context and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazine-2-amine
- Phenol
- 1,3,5-Triazine derivatives
Uniqueness
3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol is unique due to the combination of the triazine ring and phenol group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
125797-48-0 |
|---|---|
Fórmula molecular |
C12H13N5O |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
3-[(4-amino-6-prop-1-en-2-yl-1,3,5-triazin-2-yl)amino]phenol |
InChI |
InChI=1S/C12H13N5O/c1-7(2)10-15-11(13)17-12(16-10)14-8-4-3-5-9(18)6-8/h3-6,18H,1H2,2H3,(H3,13,14,15,16,17) |
Clave InChI |
GRDIMFJYTZZUFR-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=NC(=NC(=N1)NC2=CC(=CC=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)



![2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14306070.png)


![Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane](/img/structure/B14306094.png)
![2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine](/img/structure/B14306103.png)
![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
![Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate](/img/structure/B14306114.png)
